Ethyl-3-Bromthiophen-2-glyoxylat

Übersicht

Beschreibung

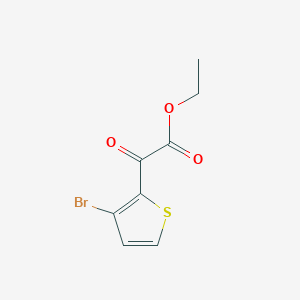

Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its unique structure, which includes a bromine atom attached to a thiophene ring and an ethyl ester group.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-bromothiophene-2-glyoxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of organic semiconductors and other advanced materials

Wirkmechanismus

Target of Action

Ethyl 3-bromothiophene-2-glyoxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of pharmacological properties

Result of Action

Given the broad range of effects exhibited by thiophene derivatives , it can be inferred that Ethyl 3-bromothiophene-2-glyoxylate may have diverse molecular and cellular effects

Biochemische Analyse

Biochemical Properties

Ethyl 3-bromothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the formation of esters and ketones. It interacts with various enzymes and proteins, including esterases and ketoreductases, which facilitate the conversion of the compound into its respective ester and ketone forms. The nature of these interactions involves the binding of ethyl 3-bromothiophene-2-glyoxylate to the active sites of these enzymes, leading to catalytic reactions that produce the desired biochemical products .

Cellular Effects

Ethyl 3-bromothiophene-2-glyoxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Additionally, ethyl 3-bromothiophene-2-glyoxylate can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of ethyl 3-bromothiophene-2-glyoxylate involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-bromothiophene-2-glyoxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-bromothiophene-2-glyoxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of ethyl 3-bromothiophene-2-glyoxylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, ethyl 3-bromothiophene-2-glyoxylate can exhibit toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

Ethyl 3-bromothiophene-2-glyoxylate is involved in several metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of these pathways. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and energy production. Additionally, ethyl 3-bromothiophene-2-glyoxylate can affect the synthesis of carbohydrates and other macromolecules by modulating the glyoxylate cycle .

Transport and Distribution

Within cells and tissues, ethyl 3-bromothiophene-2-glyoxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, ethyl 3-bromothiophene-2-glyoxylate may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of ethyl 3-bromothiophene-2-glyoxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or the nucleus, where it can influence protein synthesis and gene expression. The subcellular distribution of ethyl 3-bromothiophene-2-glyoxylate is essential for its role in modulating cellular processes and biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromothiophene-2-glyoxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the use of 2,3,5-tribromothiophene as a starting material. This compound is prepared by brominating thiophene in the presence of bromine and chloroform . The resulting 2,3,5-tribromothiophene is then subjected to a reaction with ethyl glyoxylate under controlled conditions to yield Ethyl 3-bromothiophene-2-glyoxylate.

Industrial Production Methods

Industrial production of Ethyl 3-bromothiophene-2-glyoxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromothiophene-2-glyoxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include alcohol derivatives of the original ester.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-bromothiophene-2-glyoxylate can be compared with other thiophene derivatives such as:

3-Bromothiophene: Lacks the ester group, making it less reactive in certain types of reactions.

Ethyl 2-bromothiophene-3-glyoxylate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Thiophene-2-carboxylate: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Ethyl 3-bromothiophene-2-glyoxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical properties and reactivity patterns.

Biologische Aktivität

Ethyl 3-bromothiophene-2-glyoxylate (CAS Number: 22098-10-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Ethyl 3-bromothiophene-2-glyoxylate has the following chemical characteristics:

- Molecular Formula : C₈H₇BrO₃S

- Molecular Weight : 263.105 g/mol

- IUPAC Name : Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

- SMILES : CCOC(=O)C(=O)C1=CC=C(S1)Br

These properties indicate that the compound contains a bromine atom, which can influence its reactivity and biological interactions.

The biological activity of ethyl 3-bromothiophene-2-glyoxylate can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit:

- Antimicrobial Activity : Thiophene derivatives often demonstrate antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Activity : The presence of the thiophene ring may contribute to free radical scavenging capabilities, which is crucial in preventing oxidative stress-related diseases.

Pharmacological Studies

Recent research has focused on the pharmacological effects of ethyl 3-bromothiophene-2-glyoxylate. For instance:

- Zebrafish Embryo Test : A study employed zebrafish embryos to evaluate the developmental toxicity and pharmacological effects of various compounds, including thiophene derivatives. The results indicated that certain concentrations led to observable toxic effects, suggesting a need for further investigation into the specific mechanisms involved .

- Enzyme Interaction Studies : Research has shown that brominated compounds can act as inhibitors for certain enzymes involved in metabolic processes. Ethyl 3-bromothiophene-2-glyoxylate may similarly affect enzyme activity, although specific enzyme targets remain to be identified .

Case Studies

Several case studies highlight the biological significance of ethyl 3-bromothiophene-2-glyoxylate:

- Antimicrobial Efficacy : In one study, derivatives of thiophene were tested against various bacterial strains. Ethyl 3-bromothiophene-2-glyoxylate exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

- Antioxidant Properties : Another investigation assessed the antioxidant capacity of thiophene derivatives using DPPH and ABTS assays. The results demonstrated that ethyl 3-bromothiophene-2-glyoxylate displayed significant scavenging activity, indicating its potential role in mitigating oxidative stress .

Comparative Analysis

The following table summarizes the biological activities reported for ethyl 3-bromothiophene-2-glyoxylate compared to other thiophene derivatives:

| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| Ethyl 3-bromothiophene-2-glyoxylate | Moderate | High | Unknown |

| Thiophene derivative A | High | Moderate | Yes |

| Thiophene derivative B | Low | High | No |

Eigenschaften

IUPAC Name |

ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNGZQGMGWYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560478 | |

| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70596-02-0 | |

| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.